molecular formula C10H8FNO2 B14910905 Methyl 2-amino-4-ethynyl-5-fluorobenzoate

Methyl 2-amino-4-ethynyl-5-fluorobenzoate

Cat. No.: B14910905
M. Wt: 193.17 g/mol
InChI Key: LIIBUVVIVPQKGR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-ethynyl-5-fluorobenzoate: is an organic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.18 g/mol . This compound is characterized by the presence of an amino group, an ethynyl group, and a fluorine atom attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-ethynyl-5-fluorobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

    Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction using ethynyltrimethylsilane and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-4-ethynyl-5-fluorobenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions or amines replace the fluorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry: Methyl 2-amino-4-ethynyl-5-fluorobenzoate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-ethynyl-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the amino and fluorine groups can form hydrogen bonds and electrostatic interactions, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-amino-5-fluorobenzoate
  • Methyl 2-amino-4-ethynylbenzoate
  • Methyl 4-ethynyl-5-fluorobenzoate

Comparison:

  • Methyl 2-amino-5-fluorobenzoate: Lacks the ethynyl group, which affects its reactivity and applications.
  • Methyl 2-amino-4-ethynylbenzoate: Lacks the fluorine atom, which influences its electronic properties and interactions.
  • Methyl 4-ethynyl-5-fluorobenzoate: Lacks the amino group, which impacts its ability to form hydrogen bonds and its biological activity.

Methyl 2-amino-4-ethynyl-5-fluorobenzoate is unique due to the presence of all three functional groups (amino, ethynyl, and fluorine), which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 2-amino-4-ethynyl-5-fluorobenzoate

InChI

InChI=1S/C10H8FNO2/c1-3-6-4-9(12)7(5-8(6)11)10(13)14-2/h1,4-5H,12H2,2H3

InChI Key

LIIBUVVIVPQKGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)F)C#C)N

Origin of Product

United States

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